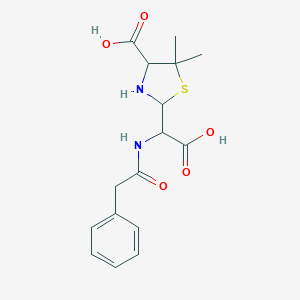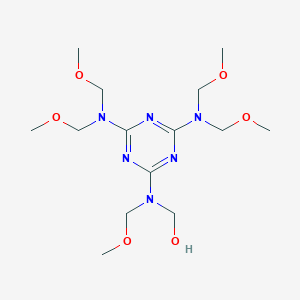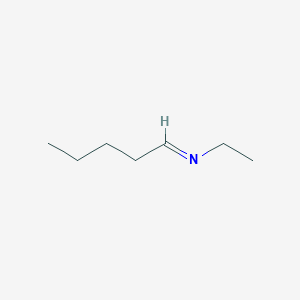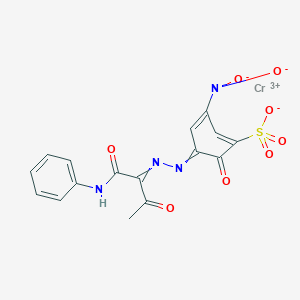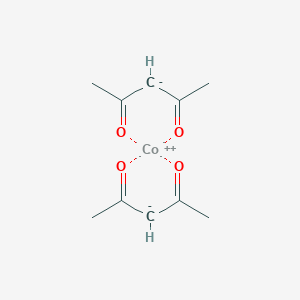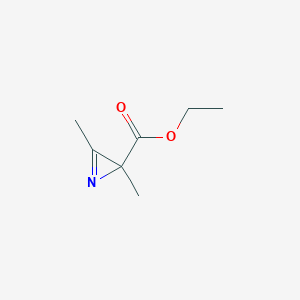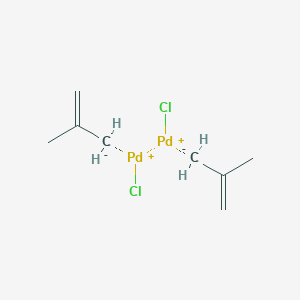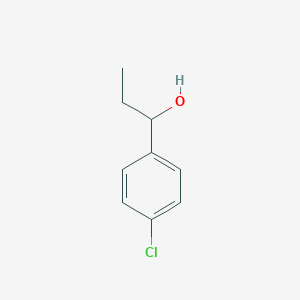
1-(4-氯苯基)丙醇
描述
1-(4-Chlorophenyl)propan-1-ol is a compound of significant interest in the field of organic chemistry due to its unique structural and chemical properties. Its synthesis, molecular structure, chemical reactions, and physical and chemical properties have been extensively studied to understand its potential applications in various domains.
Synthesis Analysis
The synthesis of 1-(4-Chlorophenyl)propan-1-ol and related derivatives often involves base-catalyzed Claisen-Schmidt condensation reactions, highlighting the versatility of this method in forming complex organic structures from simpler precursors (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)propan-1-ol derivatives has been characterized using single crystal X-ray diffraction, revealing important aspects such as dihedral angles and intermolecular interactions that stabilize the crystal structure. These findings are supported by computational Hirshfeld surface analysis to quantify intermolecular interactions (Salian et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 1-(4-Chlorophenyl)propan-1-ol and its derivatives includes the ability to undergo various transformations, such as aminomethylation, leading to the formation of compounds with potential anticonvulsive activities (Papoyan et al., 2011).
Physical Properties Analysis
The physical properties of 1-(4-Chlorophenyl)propan-1-ol derivatives, such as melting points and solubility, are crucial for their practical applications. These properties are often influenced by the compound's molecular structure and intermolecular forces, as evidenced by detailed structural analyses (Salian et al., 2018).
Chemical Properties Analysis
1-(4-Chlorophenyl)propan-1-ol exhibits a range of chemical properties, including its reactivity towards nucleophilic and electrophilic species. The electronic and structural characteristics of this compound, determined through computational studies, provide insight into its chemical behavior and potential reactivity patterns (Papoyan et al., 2011).
科学研究应用
合成和生物学性质: 用于合成具有显着抗惊厥活性和一些周围 n-胆碱能活性的化合物,但没有抗菌活性 (Papoyan 等人,2011).
抗真菌活性: 该化合物的衍生物,如 2-[1-(4-氯苯基)-1H-(1,2,3)三唑-4-基]丙醇-2-醇,对念珠菌菌株显示出有希望的抗真菌活性,表明其作为候选药物的潜力 (Lima-Neto 等人,2012).
光谱表征和晶体结构: 该化合物及其衍生物,如 N-乙基-2-氨基-1-(4-氯苯基)丙酮,已使用光谱和晶体学方法进行表征,为法医毒理学中的鉴定提供了有用的数据 (Kuś 等人,2016).
抗菌和抗自由基活性: 已测试某些衍生物,如 (3-烷氧基甲基-4-羟苯基)丙酮的抗菌活性,发现与一些β受体阻滞剂相比,其生物活性较低 (Čižmáriková 等人,2020).
生物转化和抗真菌特性: 已研究了该化合物在植物病原菌灰葡萄孢菌中的生物转化,揭示了涉及真菌次生代谢产物的羟基化和缩合的途径。它还对灰葡萄孢菌显示出抗真菌活性 (Bustillo 等人,2003).
毛细管电泳测定对映体纯度: 已使用毛细管电泳测定 1-(4-氯苯基)-3-吗啉丙醇等化合物的对映体纯度,表明其在不对称合成中的相关性 (王金月,2011).
基于离子液体的催化用途: 它还参与离子化合物的合成,如 1-氯-3-(3-甲基咪唑烷-1-基)丙醇-2-醇氯化物,该化合物用于转移氢化等催化应用 (Aydemir 等人,2014).
光致反应性: 已探索了 1,5-二苯基戊-1,4-二炔-3-酮 (DPD) 在丙醇-2-醇中的反应性,突出了其作为自由基聚合引发剂的效率 (Rosspeintner 等人,2009).
安全和危害
属性
IUPAC Name |
1-(4-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAWBKBMGZKBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930148 | |
| Record name | 1-(4-Chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)propan-1-ol | |
CAS RN |
13856-85-4 | |
| Record name | 4-Chloro-α-ethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13856-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-alpha-ethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013856854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α-ethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



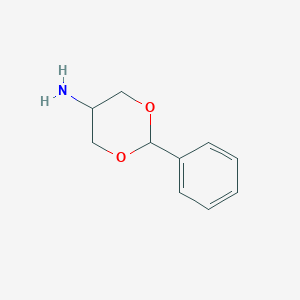
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)



![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
